

Validating Target Engagement of 7-CKA Sodium Salt In Vivo: A Comparative Guide

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Compound of Interest		
Compound Name:	7-Chlorokynurenic acid sodium salt	
Cat. No.:	B1139090	Get Quote

For researchers and drug development professionals, confirming that a therapeutic agent engages its intended target in a living system is a critical step. This guide provides a comparative overview of methods to validate the in vivo target engagement of 7-CKA (7-chlorokynurenic acid) sodium salt, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site. Due to its limited ability to cross the blood-brain barrier, direct central nervous system (CNS) target engagement studies for 7-CKA sodium salt are scarce. Therefore, this guide focuses on its brain-penetrant prodrug, AV-101 (4-chlorokynurenine), and compares its target engagement validation with other notable NMDA receptor glycine site antagonists, ACEA-1021 and GV150526.

Comparison of In Vivo Target Engagement Validation Methods

The following table summarizes the key findings from in vivo studies validating the target engagement or pharmacodynamic effects of 7-CKA (via its prodrug AV-101) and its alternatives.



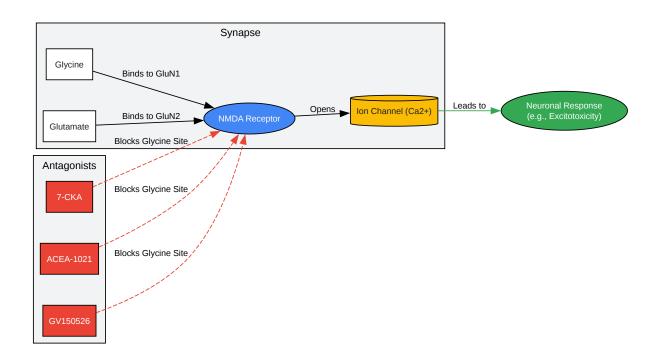
Compound	Target Engagement <i>l</i> Pharmacodyna mic Method	Species	Dose(s)	Key Quantitative Results
7-CKA (via AV- 101)	Electroencephalo graphy (EEG) - 40 Hz Auditory Steady-State Response (ASSR)	Human	720 mg and 1440 mg (oral)	1440 mg dose significantly increased 40 Hz ASSR power and phase coherence. Dose-dependent increase in plasma 7-CKA concentration.
ACEA-1021	Postoperative Pain Model (Mechanical Withdrawal Threshold)	Rat	10, 30, and 60 nmol (intrathecal)	Dose-dependent increase in withdrawal threshold; 60 nmol dose increased median threshold from ≤61 mN to 332 mN.[1]
GV150526	Magnetic Resonance Imaging (MRI) - Infarct Volume Reduction in a Stroke Model	Rat	3 mg/kg (i.v.)	Pre-ischemia administration reduced infarct volume by 72- 84%. Administration 6 hours post- ischemia reduced infarct volume by 45- 48%.[2]



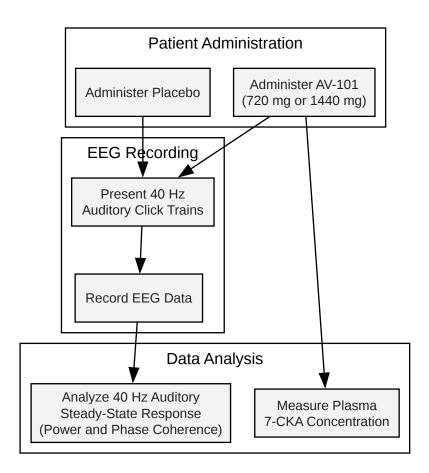
Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

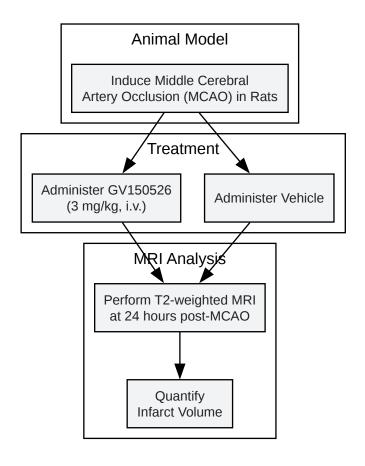












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References

- 1. Effect of intrathecal ACEA-1021 in a rat model for postoperative pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging PubMed [pubmed.ncbi.nlm.nih.gov]
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